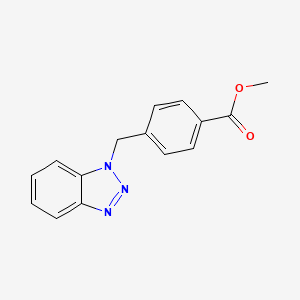

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJIOGNIIZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331353 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

345953-58-4 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. The benzotriazole moiety is known for enhancing biological activity, which contributes to the compound's effectiveness in pharmaceutical formulations .

Drug Delivery Systems:

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This characteristic allows for improved solubility and bioavailability of poorly soluble drugs. Its incorporation into nanoparticles or liposomes has been studied to enhance targeted delivery and reduce side effects associated with conventional drug administration methods .

Materials Science Applications

UV Stabilizers:

this compound serves as an effective UV stabilizer in polymers and coatings. The benzotriazole group is known for its UV-absorbing properties, which help protect materials from degradation caused by ultraviolet radiation. This application is particularly relevant in the production of plastics and coatings that require prolonged exposure to sunlight without significant loss of integrity .

Corrosion Inhibitors:

In the field of materials science, this compound has been investigated as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can prevent corrosion in harsh environments, thereby extending the lifespan of metal components used in construction and automotive industries .

Analytical Chemistry Applications

Mass Spectrometry:

this compound is utilized as a standard in mass spectrometry due to its well-characterized mass spectral data. The compound's mass spectra provide a reliable reference for identifying similar compounds in complex mixtures. This application is crucial in environmental analysis and quality control processes .

Chromatography:

The compound is also employed in chromatography as a reference material for method development and validation. Its unique chemical properties allow researchers to assess the efficiency of separation techniques when analyzing complex biological samples or environmental pollutants .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate can be compared with other benzotriazole derivatives such as:

1-Methyl-1H-1,2,3-benzotriazol-4-amine: This compound shares the benzotriazole core but differs in its substitution pattern, leading to distinct chemical and biological properties.

(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate: Similar in structure but lacks the methyl group on the benzoate moiety, affecting its reactivity and applications.

The unique combination of the benzotriazole and methyl benzoate structures in this compound imparts specific physicochemical properties that make it valuable for various applications in research and industry .

Biological Activity

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and specific case studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃N₃O₂

CAS Number: 345953-58-4

IUPAC Name: this compound

The compound features a benzotriazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The presence of the methyl ester group enhances its solubility and bioavailability.

Synthesis

This compound can be synthesized through various methods involving the reaction of benzotriazole derivatives with benzoic acid methyl esters. The synthesis typically involves mild reaction conditions and yields high-purity products suitable for biological testing .

Antimicrobial Activity

One of the primary areas of research concerning this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed a minimum inhibitory concentration (MIC) of 100 µg/mL.

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

Recent studies have also explored the potential anticancer effects of this compound. In vitro assays using human cancer cell lines have indicated that this compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The study concluded that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Study on Anticancer Properties

Another significant study published in Cancer Letters assessed the anticancer properties of this compound in vivo using xenograft models. The results showed that treatment with this compound significantly reduced tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate, and how are the products characterized?

The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, related benzotriazole derivatives are synthesized by reacting terminal alkynes with azides under mild conditions (40–60°C, 12–24 hours) using Cu(I) catalysts like CuSO₄·sodium ascorbate . Characterization involves:

- NMR spectroscopy : Proton environments are confirmed via ¹H NMR (e.g., δ 3.96 ppm for methyl ester protons in CDCl₃) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+Na]⁺ observed at 460.1044 vs. calculated 460.1055) .

- Melting point analysis : Used to assess purity (e.g., 138–140°C for a structurally similar compound) .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) for analogous benzotriazole esters indicate:

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Handling protocols : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation .

- Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize low yields in click chemistry synthesis of benzotriazole-containing esters?

Low yields (e.g., 10% in related syntheses ) may arise from side reactions or inefficient catalyst systems. Optimization strategies include:

- Catalyst tuning : Increasing Cu(I) concentration or using stabilizing ligands (e.g., TBTA) to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate products from alkyne/azide residues .

Q. What methodological approaches resolve electron density ambiguities in X-ray crystallography of benzotriazole derivatives?

Structural ambiguities during refinement can be addressed using SHELXL :

- Restraints and constraints : Apply geometric restraints for flexible moieties (e.g., benzotriazole rings) to stabilize refinement .

- Twinned data handling : Use HKLF5 format in SHELXL for twinned crystals, common in benzotriazole derivatives due to symmetry .

- Validation tools : Check R-factor convergence (target < 0.05) and analyze residual density maps for misplaced atoms .

Q. How does incorporating this compound into radiopharmaceutical labels affect radiochemical purity and targeting efficiency?

As a building block for residualizing labels (e.g., in anti-HER2 nanobodies ):

- Radiochemical purity : Achieve >95% via HPLC purification (C18 columns, acetonitrile/water gradients) after ¹⁸F-labeling .

- In vivo stability : The benzotriazole moiety enhances resistance to enzymatic cleavage, improving tumor retention .

- Targeting efficiency : Assess binding affinity via saturation assays (e.g., Kd = 4.7 ± 0.9 nM for HER2-positive cells ).

Q. How can structural modifications of this compound enhance its biological activity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoate para-position to modulate electron density and binding interactions .

- Linker optimization : Replace the methyl ester with a polyethylene glycol (PEG) spacer to improve solubility and reduce aggregation .

- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., viral proteases) and guide synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for benzotriazole derivatives?

- Reaction scale : Small-scale reactions (≤100 mg) may show lower yields due to handling losses vs. larger batches .

- Catalyst activity : Batch-to-batch variability in Cu(I) catalysts can alter efficiency; use fresh catalysts and inert atmospheres .

- Analytical thresholds : HRMS and NMR sensitivity limits (e.g., 1–5% impurity thresholds) may mask low-yield byproducts .

Q. Why do crystallographic data for benzotriazole derivatives sometimes show conflicting space group assignments?

- Pseudosymmetry : Benzotriazole’s planar structure can mimic higher symmetry; use PLATON’s ADDSYM to detect missed symmetry .

- Twining : Multiple crystals merged into one dataset may require reprocessing with TWINLAW in SHELXL .

Methodological Tables

Q. Table 1. Key Characterization Data for this compound Analogs

| Property | Example Value | Method | Reference |

|---|---|---|---|

| Melting Point | 138–140°C | Differential Scanning Calorimetry | |

| ¹H NMR (CDCl₃) | δ 3.96 (s, 3H, CH₃) | 400 MHz NMR | |

| HRMS ([M+Na]⁺) | 460.1044 (calc. 460.1055) | ESI-TOF | |

| Crystallographic R-factor | 0.058 | SHELXL refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.